N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and pyridine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and thiophene intermediates, which are then linked to the pyridine ring through a series of coupling reactions
Furan and Thiophene Synthesis: These can be synthesized through various methods, including the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reactions: The intermediates are coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Sulfonamide Introduction: The final step involves the reaction of the coupled intermediate with a sulfonamide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s heterocyclic rings make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and protein binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The furan and thiophene rings facilitate binding through π-π interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is unique due to the combination of three different heterocyclic rings in its structure. This combination provides a diverse range of chemical reactivity and biological activity, making it more versatile compared to compounds with only one or two heterocyclic rings.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-22(19,13-3-1-6-16-9-13)17-10-14(12-5-8-21-11-12)15-4-2-7-20-15/h1-9,11,14,17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGPPMDGZFGECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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